2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide
Description
2-(4-Methoxyphenyl)-N-(3-nitrophenyl)acetamide is a substituted acetamide featuring a methoxyphenyl group at the 2-position and a nitro-substituted phenyl group at the N-position. Its molecular formula is C₁₅H₁₄N₂O₄, with a molecular weight of 294.29 g/mol (calculated).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWICPHGVTWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction of Nitro Groups
The nitro (-NO₂) group in similar compounds undergoes catalytic hydrogenation to form amino (-NH₂) derivatives. For example:
N-(4-Methoxy-3-nitrophenyl)acetamide → N-(4-Methoxy-3-aminophenyl)acetamide
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Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst .
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Key Outcome : The reduction preserves the acetamide and methoxy groups while converting the nitro group to an amine, enabling further functionalization (e.g., diazotization or coupling reactions).
Nucleophilic Aromatic Substitution
The methoxy (-OCH₃) group in N-(4-methoxy-3-nitrophenyl)acetamide can participate in substitution reactions under basic or acidic conditions.
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Reagents : Strong nucleophiles (e.g., amines, thiols).
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Example Reaction :
Methoxy group substitution with an amine to yield N-(4-Amino-3-nitrophenyl)acetamide .
Hydrolysis of Acetamide
The acetamide moiety (-NHCOCH₃) may undergo hydrolysis to form an aniline derivative:
N-(4-Methoxy-3-nitrophenyl)acetamide → 4-Methoxy-3-nitroaniline
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (due to the methoxy group) can undergo nitration or sulfonation, though steric and electronic effects from existing substituents may influence regioselectivity .
Crystallographic Behavior
In crystalline states, nitro groups may exhibit rotational disorder, as observed in N-(4-methoxy-3-nitrophenyl)acetamide (twinned crystals with disordered nitro orientations) . This structural flexibility could influence reactivity in solid-phase reactions .
Key Data Table: Reaction Conditions and Outcomes for Analogous Compounds
Limitations and Research Gaps
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No experimental data exists for 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide in the reviewed sources. Predictions are extrapolated from structurally similar compounds.
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Substituent positioning (e.g., nitro at C3 vs. C2) significantly alters electronic and steric effects, potentially modifying reaction pathways .
Scientific Research Applications
Pharmacological Applications
Research indicates that 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide exhibits several pharmacological properties:
- Analgesic and Antipyretic Activities : Studies suggest that this compound may act on sensory pathways in the spinal cord and influence brain temperature regulation, making it a candidate for pain management and anti-inflammatory treatments.
- Anticancer Potential : The compound's structural similarities to other known anticancer agents position it as a potential lead compound in cancer research. Its interactions with molecular targets suggest it could inhibit tumor growth .
- Interactions with Cannabinoid Receptors : Preliminary findings indicate that this compound may interact with cannabinoid receptors, which are crucial in pain modulation and inflammation control.
Several studies have documented the biological activities of compounds related to this compound:
- A study highlighted the compound's cytotoxic effects on cancer cell lines, indicating significant growth inhibition while exhibiting low toxicity on normal cell lines (IC50 values ranging from 27.7–39.2 µM against MCF-7, T47-D, and MDA-MB231) .
- Another investigation focused on the compound's interactions with cannabinoid receptors, suggesting its potential as a novel therapeutic agent for pain relief .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituted acetamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound and analogs like 3c and CDD-934506 enhances polarity and may improve binding to hydrophobic enzyme pockets.
- Heterocyclic Modifications : Thiazole (e.g., 13 ) or oxadiazole (e.g., CDD-934506 ) moieties introduce rigid scaffolds, improving target selectivity .
Anticancer Activity
- Compound 40 (): Exhibits broad-spectrum anticancer activity with IC₅₀ values < 10 µM against colon (HCT-1) and breast (MCF-7) cancer cells. The morpholino-quinazoline group likely enhances DNA intercalation or kinase inhibition.
- Compound 3c (): Shows IC₅₀ = 8.2 µM against MCF-7, attributed to the 4-nitrophenoxy group’s ability to generate reactive oxygen species (ROS) .
Enzyme Inhibition
- CDD-934506 (): Inhibits M. tuberculosis PanK (IC₅₀ = 2.1 µM), critical for bacterial CoA biosynthesis. The oxadiazole-sulfanyl group facilitates hydrogen bonding with active-site residues .
- Compound 13 (): Acts as a matrix metalloproteinase (MMP) inhibitor (IC₅₀ = 0.85 µM), likely due to the thiazole ring’s coordination with zinc ions in MMP active sites .
Anti-Inflammatory and Analgesic Activity
- Compound 3c (): Reduces carrageenan-induced paw edema by 72% (vs. 82% for diclofenac), linked to nitro group-mediated suppression of COX-2 expression .
Biological Activity
2-(4-Methoxyphenyl)-N-(3-nitrophenyl)acetamide, also known as N-(4-methoxy-3-nitrophenyl)acetamide, is an organic compound notable for its potential pharmacological applications. With the molecular formula , this compound features a methoxy group and a nitro group attached to an acetamide structure, which contributes to its unique biological properties. This article reviews the biological activities associated with this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure is characterized by:
- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Nitro Group : Potentially alters electronic properties, impacting biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Analgesic and Anti-inflammatory Effects
Studies suggest that compounds in the class of 4-alkoxyacetanilides, including this compound, exhibit significant analgesic and anti-inflammatory properties. These effects are primarily attributed to their action on sensory pathways in the spinal cord and modulation of brain temperature regulation mechanisms .
Mechanism of Action :
- Interaction with cannabinoid receptors has been proposed, suggesting a potential therapeutic application in pain management.
- The compound may also influence nitric oxide pathways, which are crucial in pain signaling .
2. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated cytotoxicity against liver carcinoma cells (HEPG2-1) with an IC50 value indicating effective dose-response relationships .
Cytotoxicity Data :
3. Structure-Activity Relationship (SAR)
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups plays a critical role in modulating the biological activity of this compound. SAR studies indicate that:
- Electron-donating groups enhance cytotoxicity.
- Electron-withdrawing groups , such as nitro groups, may reduce potency due to their electronic effects on the overall structure .
Case Studies and Research Findings
Recent studies have elaborated on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis Methodology : The synthesis of this compound typically involves nitration followed by acetamide formation, yielding crystals suitable for characterization via X-ray diffraction.
- Biotransformation Studies : Investigations into the biotransformation pathways reveal that similar compounds undergo oxidative dealkylation, producing active metabolites that contribute to their pharmacological effects .
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Comparative Analysis : Other structurally similar compounds were evaluated for their biological activities, revealing insights into how variations in substituents affect their efficacy:
- N-(4-hydroxyphenyl)acetamide exhibited similar analgesic properties but lacked the nitro group.
- N-(3-nitrophenyl)acetamide showed reduced activity compared to its methoxy-substituted counterpart.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a two-step process: (1) acetylation of 3-nitroaniline with acetic anhydride to form N-(3-nitrophenyl)acetamide, followed by (2) Friedel-Crafts alkylation or coupling with 4-methoxyphenylacetyl chloride. Key parameters include maintaining a pH of 5.5–6.5 during precipitation to avoid decomposition and using methanol for recrystallization to enhance purity . For coupling reactions, triethylamine in dichloromethane at 273 K ensures efficient amide bond formation .
- Characterization : Validate purity via HPLC (C-18 column, acetonitrile/water mobile phase) and confirm structure using NMR (e.g., methoxy protons at δ 3.8 ppm, nitro group resonance at δ 8.1–8.3 ppm) .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Techniques : Use a combination of / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, IR should show strong C=O stretching (~1680 cm) and NO asymmetric stretching (~1520 cm) .
- Data Interpretation : In NMR, splitting patterns for the 3-nitrophenyl group (meta-substitution) will show two doublets integrating to two protons each, while the 4-methoxyphenyl group exhibits a singlet for the methoxy group .
Q. How can solubility and stability profiles be determined for this compound in different solvents?
- Methodology : Perform shake-flask experiments in solvents like DMSO, methanol, and aqueous buffers (pH 1.2–7.4). Monitor degradation via UV-Vis spectroscopy at λ ~270 nm (aromatic π→π* transitions) over 24–72 hours .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions in this compound?
- Approach : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., ~10.8° between acetamide and 3-nitrophenyl planes) and hydrogen-bonding motifs (e.g., N–H···O interactions stabilizing crystal packing) . Refinement protocols should constrain H-atom positions using riding models and anisotropic displacement parameters for non-H atoms .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Design : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methoxy with ethoxy) and evaluate biological activity (e.g., enzyme inhibition assays). Computational docking (using software like AutoDock) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
- Validation : Compare IC values of analogs to establish electronic/steric effects. For example, electron-withdrawing groups (e.g., nitro) may enhance receptor binding via dipole interactions .
Q. How should contradictory bioactivity data between studies be addressed?
- Resolution : Re-examine synthetic protocols (e.g., residual solvents affecting assay results) and analytical methods. For instance, impurities from incomplete acetylation (detectable via GC-MS) may falsely elevate bioactivity . Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
